molecular formula C17H11FN2O3S B2438824 (2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one CAS No. 307541-07-7

(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2438824
CAS No.: 307541-07-7
M. Wt: 342.34
InChI Key: DATRBBIPTFEIBI-OVCLIPMQSA-N
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Description

(2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H11FN2O3S and its molecular weight is 342.34. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O3S/c18-11-2-4-12(5-3-11)19-17-20-16(21)15(24-17)8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H,19,20,21)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRBBIPTFEIBI-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative with significant potential in medicinal chemistry. Its structure includes a thiazolidinone ring, a benzodioxole moiety, and a fluorophenyl group, contributing to its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

  • Molecular Formula : C₁₅H₁₃F N₂ O₂ S
  • Molecular Weight : 284.34 g/mol

Anticancer Properties

Research indicates that thiazolidinone derivatives, including this compound, exhibit potent anticancer properties. Specifically, they have been shown to inhibit cell proliferation in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis. For instance:

  • Inhibition of Cell Proliferation : Studies have demonstrated that compounds with similar structures can effectively reduce the viability of cancer cells by inducing apoptosis.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Its structural components allow it to interact with bacterial cell membranes and inhibit key metabolic processes.

  • Activity Against Bacteria : Similar thiazolidinone derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiazolidinone derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.

The biological mechanisms underlying the activity of this compound include:

  • Nucleophilic Attack : The thiazolidinone ring can undergo nucleophilic attack at the carbonyl carbon.
  • Imine Hydrolysis : The imine linkage may participate in hydrolysis or reduction reactions under specific conditions.
  • Electrophilic Aromatic Substitution : The presence of the fluorophenyl group allows for electrophilic aromatic substitution reactions.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneThiazolidinone ringAntidiabetic
Benzothiazole derivativesBenzothiazole coreAntimicrobial
4-Fluorobenzaldehyde derivativesFluorobenzene moietyAnticancer

This compound's unique combination of benzodioxole and fluorophenyl groups within a thiazolidinone framework may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

  • Anticancer Efficacy Study : A study demonstrated that a structurally similar thiazolidinone derivative inhibited the growth of various cancer cell lines by inducing apoptosis through the activation of caspases.
  • Antimicrobial Evaluation : Another study evaluated several thiazolidinone derivatives against common bacterial strains and found significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
  • Anti-inflammatory Mechanism Investigation : Research indicated that thiazolidinone compounds could reduce levels of inflammatory cytokines in vitro, providing insights into their potential use as anti-inflammatory agents.

Q & A

Q. What are the optimal synthetic routes for (2E,5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one, and how can reaction efficiency be improved?

The synthesis typically involves multi-step protocols, including cyclization and condensation reactions. Key steps include:

  • Thiazolidinone core formation : Cyclization of thiourea derivatives with α-haloesters under basic conditions .
  • Microwave-assisted synthesis : Significantly improves reaction efficiency. For structurally similar thiazolidinones, microwave irradiation reduced reaction time from 7 hours (conventional) to 3 minutes while increasing yields from 69% to 81% .
  • Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity and reduce side products .

Q. What spectroscopic and analytical methods are most reliable for characterizing this compound?

A combination of techniques is critical for structural validation:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the E/Z configuration of imine bonds and aromatic substitution patterns. For example, the 4-fluorophenyl group shows distinct splitting patterns (e.g., 1H^1H-NMR doublets at δ 7.2–7.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., m/z 435 [M⁺] for related compounds) and isotopic patterns consistent with fluorine and sulfur .
  • Infrared (IR) spectroscopy : Stretching vibrations at ~1735 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling guide the understanding of this compound’s reactivity and biological interactions?

  • Density Functional Theory (DFT) : Predicts charge distribution, frontier molecular orbitals (FMO), and regioselectivity in reactions. For example, the HOMO-LUMO gap of structurally analogous thiazolidinones correlates with electrophilic reactivity .
  • Molecular docking : Simulates binding interactions with biological targets (e.g., enzymes or receptors). The 1,3-benzodioxole moiety may engage in π-π stacking with aromatic residues in active sites .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Use IC₅₀/EC₅₀ values normalized to controls to account for assay variability. For antimicrobial studies, compare minimum inhibitory concentrations (MIC) against reference strains .
  • Metabolic stability assays : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from artifactually low bioavailability .
  • Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm target-specific effects .

Q. How can crystallographic data inform the design of derivatives with improved properties?

  • Single-crystal X-ray diffraction : Resolves stereochemistry and intermolecular interactions. For example, related fluorophenyl-thiazolidinones exhibit planar thiazolidinone rings with dihedral angles <10° relative to aromatic substituents, favoring π-conjugation .
  • Hirshfeld surface analysis : Maps non-covalent interactions (e.g., C-H···O, F···H) to guide solubility modifications .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during cyclization .
  • Chromatographic resolution : Preparative HPLC with chiral columns (e.g., Chiralpak® IA) separates enantiomers, as seen in analogous imino-thiazolidinones .
  • In situ monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress to minimize racemization .

Methodological Notes

  • Contradiction management : If NMR data conflicts with computational predictions (e.g., unexpected splitting patterns), repeat experiments under anhydrous conditions to rule out solvent effects or hydrate formation .
  • Data reproducibility : Archive raw spectral data (e.g., FID files for NMR) in repositories like Zenodo for peer validation .

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